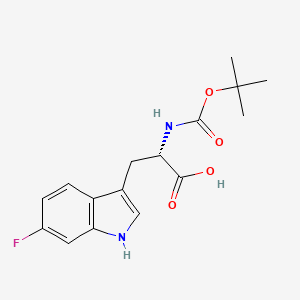

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid

CAS No.: 67308-25-2

Cat. No.: VC2396142

Molecular Formula: C16H19FN2O4

Molecular Weight: 322.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67308-25-2 |

|---|---|

| Molecular Formula | C16H19FN2O4 |

| Molecular Weight | 322.33 g/mol |

| IUPAC Name | (2S)-3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 |

| Standard InChI Key | VVTAJUCNHDSAJU-ZDUSSCGKSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O |

Introduction

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid is a chemical compound with significant interest in organic chemistry and pharmaceutical research. It is a derivative of tryptophan, modified with a tert-butoxycarbonyl (Boc) group and a fluorine atom at the 6-position of the indole ring. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in peptide chemistry.

Synthesis and Applications

The synthesis of this compound typically involves the protection of the amino group of tryptophan with a Boc group, followed by fluorination at the 6-position of the indole ring. The Boc group is commonly used in peptide synthesis to protect amino groups during reactions.

Synthesis Steps:

-

Protection of Tryptophan: Tryptophan is first protected with a Boc group to form N-Boc-tryptophan.

-

Fluorination: The indole ring is then fluorinated at the 6-position to introduce the fluorine atom.

-

Purification: The final product is purified using standard techniques such as chromatography.

Biological and Chemical Significance

This compound is of interest in pharmaceutical research due to its potential as a building block for more complex molecules with biological activity. The fluorine atom can alter the chemical properties of the indole ring, potentially affecting its interaction with biological targets.

Biological Activity:

-

The presence of fluorine can enhance the stability and lipophilicity of compounds, which may improve their ability to cross biological membranes.

-

Fluorinated compounds are often used in drug design to modify the pharmacokinetic and pharmacodynamic properties of drugs.

Storage and Handling

(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid should be stored in a dark place, under an inert atmosphere, and at room temperature to prevent degradation. It is classified as a hazardous substance, requiring appropriate handling precautions.

| Handling Precautions | Description |

|---|---|

| Storage Conditions | Dark place, inert atmosphere, room temperature |

| Hazard Statements | H302, H315, H319, H335 |

| Precautionary Statements | P261, P305+P351+P338, P501 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume